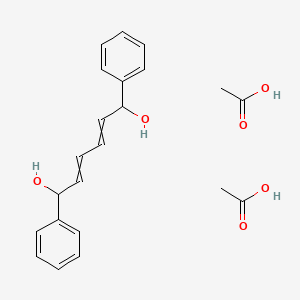
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol is a complex organic compound with the molecular formula C18H18O3. This compound is characterized by the presence of acetic acid and a hexa-2,4-diene backbone with diphenyl groups at positions 1 and 6, and hydroxyl groups at positions 1 and 6. It is a versatile compound with significant applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,6-diphenylhexa-2,4-diene-1,6-diol.
Acetylation: The hydroxyl groups at positions 1 and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. This allows for efficient production with high yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
科学的研究の応用
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism of action of acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
Cyclohexa-2,4-diene-1,6-diol: A structurally similar compound with a cyclohexane backbone.
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Another related compound with a diyne backbone and tetraphenyl groups.
Uniqueness
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol is unique due to its specific structural features, including the presence of both acetic acid and diphenyl groups. This gives it distinct chemical and biological properties compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
特性
CAS番号 |
192444-32-9 |
|---|---|
分子式 |
C22H26O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C18H18O2.2C2H4O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16;2*1-2(3)4/h1-14,17-20H;2*1H3,(H,3,4) |
InChIキー |
IQBYREZBPVPGQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C=CC=CC(C2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


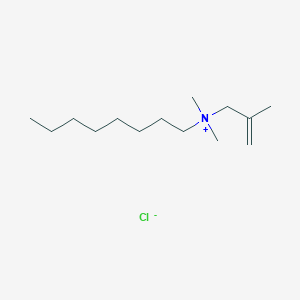

![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
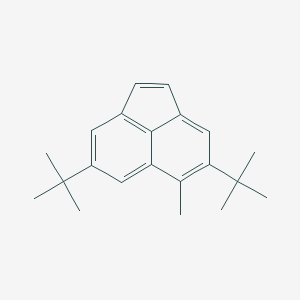

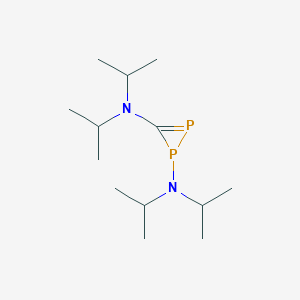

![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
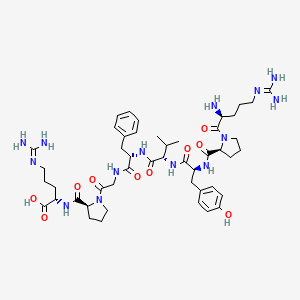
![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
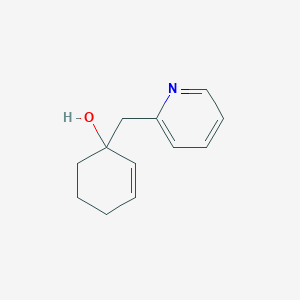
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
